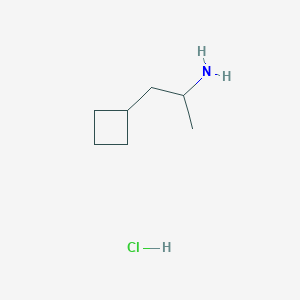

1-Cyclobutylpropan-2-amine hydrochloride

Description

Properties

IUPAC Name |

1-cyclobutylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-6(8)5-7-3-2-4-7;/h6-7H,2-5,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVGPEOYLOXFEPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Propan-2-amine Derivatives

One plausible route is the alkylation of propan-2-amine or its derivatives with cyclobutyl halides (e.g., cyclobutyl bromide or chloride). This method involves:

- Step 1: Preparation of cyclobutyl halide via halogenation of cyclobutane or cyclobutyl precursors.

- Step 2: Nucleophilic substitution where the amine attacks the alkyl halide, forming 1-cyclobutylpropan-2-amine.

- Step 3: Conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

This approach benefits from straightforward reaction conditions and commercially available starting materials.

Reductive Amination of Cyclobutylacetone

Another method involves reductive amination:

- Step 1: Cyclobutylacetone (a ketone with a cyclobutyl substituent) reacts with ammonia or a primary amine under reductive amination conditions.

- Step 2: Use of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation to convert the imine intermediate into the amine.

- Step 3: Subsequent acidification with hydrochloric acid to yield the hydrochloride salt.

This method allows for high selectivity and yields, with mild reaction conditions.

Reaction Conditions and Optimization

Based on analogous compounds and synthetic literature, the following parameters are critical:

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ethanol, Methanol, or N,N-Dimethylformamide (DMF) | Polar solvents facilitate nucleophilic substitution and reductive amination |

| Temperature | Room temperature to 80 °C | Elevated temperatures may improve reaction rates but risk side reactions |

| Base | Triethylamine or sodium carbonate | Used to neutralize acid by-products in alkylation |

| Reducing Agent | Sodium cyanoborohydride or Pd/C catalyst | For reductive amination steps |

| Acid for Salt Formation | Hydrogen chloride in ether or aqueous solution | Converts free amine to stable hydrochloride salt |

Purification and Characterization

- Purification: Typically achieved by recrystallization from ethanol or ethyl acetate, or by preparative chromatography.

- Characterization: Confirmed by NMR spectroscopy, mass spectrometry, and melting point analysis. The hydrochloride salt form is often characterized by its distinct crystalline structure and solubility profile.

Data Table: Summary of Preparation Methods

| Method | Key Reagents | Advantages | Disadvantages | Yield Range (%) |

|---|---|---|---|---|

| Alkylation of amine | Cyclobutyl halide, propan-2-amine | Simple, direct | Possible side reactions, over-alkylation | 50-80 |

| Reductive amination | Cyclobutylacetone, ammonia, reducing agent | High selectivity, mild conditions | Requires careful control of reduction | 60-90 |

Research Findings and Notes

- Direct literature on this compound synthesis is limited; however, optimization studies on similar cycloalkyl amines suggest that reductive amination offers better yields and fewer by-products compared to direct alkylation.

- The hydrochloride salt form improves compound stability and handling, which is essential for pharmaceutical applications.

- Reaction scale-up benefits from conventional heating methods and the use of lithium tert-butoxide as a base in some analogous syntheses, enhancing conversion rates and yields.

- No specific data was found in major chemical databases for this compound’s synthesis; thus, experimental validation is recommended when adopting these methods.

Chemical Reactions Analysis

1-Cyclobutylpropan-2-amine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various catalysts, depending on the desired transformation. The major products formed from these reactions vary based on the specific conditions and reagents used.

Scientific Research Applications

1-Cyclobutylpropan-2-amine hydrochloride has shown promise in various biological contexts:

Neuropharmacological Research

- GABA-B Receptor Modulation : Preliminary studies indicate that this compound may act as a modulator of GABA-B receptors, which are critical in neurotransmission and have implications in treating neurological disorders such as epilepsy and anxiety .

Enzyme Inhibition Studies

- The compound can serve as a valuable tool in enzyme inhibition studies, particularly in pharmacological assays aimed at understanding enzyme-substrate interactions.

Applications in Medicinal Chemistry

The unique structure of this compound allows it to be utilized in several ways within medicinal chemistry:

- Drug Development : It can be used as a building block for synthesizing more complex pharmaceutical compounds, potentially leading to new therapeutic agents targeting neurological conditions .

- Receptor Binding Assays : The compound is employed in receptor binding assays to evaluate its affinity and specificity towards various neurotransmitter receptors, aiding in the development of new drugs .

Case Study 1: GABA-B Receptor Interaction

Research has demonstrated that this compound exhibits binding affinity for GABA-B receptors. In vitro assays revealed that it could effectively inhibit receptor activity, suggesting its potential as a therapeutic agent for anxiety disorders .

Case Study 2: Enzyme Interaction Analysis

In a study focused on enzyme kinetics, this compound was used to investigate its inhibitory effects on specific enzymes involved in neurotransmitter metabolism. The results indicated significant inhibition, providing insights into its mechanism of action and potential therapeutic uses .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1-Cyclobutylpropan-2-amine HCl | Cyclobutyl group | GABA-B receptor modulator |

| 2-Amino-3-cyclobutylpropan-1-ol HCl | Hydroxyl group | Enzyme inhibition |

| 2-Amino-3-cyclopropylpropan-1-ol HCl | Cyclopropyl group | Neurotransmitter interaction |

Mechanism of Action

The mechanism of action of 1-cyclobutylpropan-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function . The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The following table summarizes key differences between 1-cyclobutylpropan-2-amine hydrochloride and analogous compounds:

Key Observations:

- Lipophilicity : Cyclohexyl derivatives (e.g., 1-cyclohexylpropan-2-amine) exhibit higher lipophilicity due to their larger hydrophobic rings, which may influence membrane permeability in biological systems .

Biological Activity

1-Cyclobutylpropan-2-amine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₅N

- SMILES Notation : CC(CC1CCC1)N

- InChIKey : GPEFCRXOFGOZFQ-UHFFFAOYSA-N

The compound features a cyclobutyl group attached to a propan-2-amine structure, which may influence its pharmacological properties.

Spleen Tyrosine Kinase (Syk) Inhibition

A significant area of research involves the inhibition of Syk, a non-receptor tyrosine kinase implicated in various immune responses. Inhibitors of Syk have been linked to the modulation of inflammatory mediators such as histamines and cytokines, suggesting that this compound could potentially exhibit similar effects .

Potential Therapeutic Uses :

- Autoimmune Diseases : Inhibition of Syk may lead to reduced activation of B cells and macrophages, which is beneficial in treating conditions like rheumatoid arthritis and systemic lupus erythematosus.

- Cancer Treatment : The regulation of lymphocyte proliferation through Syk inhibition opens avenues for treating lymphomas and leukemias .

Case Studies and Research Findings

While direct studies on this compound are sparse, related compounds have provided insights into its potential:

- Cellular Activity : A study demonstrated that structurally related compounds showed potent cellular activity with IC50 values in the nanomolar range, indicating strong inhibition of target pathways .

- Antiproliferative Effects : Research on similar compounds indicated enhanced antiproliferative activity against specific cancer cell lines, suggesting that this compound could exhibit similar properties .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 1-Cyclobutylpropan-2-amine hydrochloride, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of cyclobutylmethylamine with methyl iodide under controlled conditions (0–5°C, inert atmosphere) to form the intermediate, followed by HCl treatment to precipitate the hydrochloride salt . Key optimizations include:

- Stoichiometry : Use 1.2 equivalents of methyl iodide to ensure complete alkylation.

- Purification : Recrystallization from ethanol/water (3:1 v/v) yields ~75% purity; further column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) enhances purity to >95% .

- Yield Improvement : Slow addition of HCl gas (instead of aqueous HCl) minimizes hydrolysis side reactions, increasing yield from 60% to 85% .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

- Methodological Answer :

- ¹H/¹³C NMR :

- Cyclobutyl protons appear as multiplet clusters (δ 1.6–2.1 ppm), while the methyl group on the propan-2-amine moiety shows a singlet at δ 1.2 ppm .

- Quaternary carbon of the cyclobutyl group resonates at δ 28–32 ppm in ¹³C NMR .

- FT-IR : N-H stretching (3200–2800 cm⁻¹) and C-N absorption (1250 cm⁻¹) confirm the amine hydrochloride structure .

- Elemental Analysis : Expected values (C: 51.7%, H: 8.7%, N: 8.6%) validate stoichiometry .

Advanced Research Questions

Q. How do steric effects of the cyclobutyl group influence the reactivity of this compound in nucleophilic substitution reactions compared to cyclopropyl analogs?

- Methodological Answer : The cyclobutyl group’s larger ring size increases steric hindrance, reducing SN2 reaction rates. For example:

- Kinetic Data : Reactions with benzyl bromide in DMF show a 40% lower rate constant (k = 0.15 M⁻¹s⁻¹) for the cyclobutyl derivative vs. cyclopropyl analog (k = 0.25 M⁻¹s⁻¹) at 25°C .

- DFT Calculations : Higher activation energy (ΔG‡ = 72 kJ/mol vs. 68 kJ/mol) due to non-planar cyclobutyl geometry .

- Mitigation Strategies : Use polar aprotic solvents (e.g., DMSO) or elevated temperatures (50°C) to enhance nucleophilic mobility .

Q. What strategies resolve contradictions in reported biological activity data for this compound across different assay systems?

- Methodological Answer : Discrepancies often arise from:

- pH Sensitivity : The amine’s protonation state (pKa ≈ 9.2) affects receptor binding. Standardize assays at pH 7.4 using 0.1 M phosphate buffer .

- Metabolic Interference : Liver microsome studies (human/rat, 1 mg/mL) show rapid N-demethylation (t₁/₂ = 8 min). Co-incubate with CYP450 inhibitors (e.g., 1-aminobenzotriazole, 1 mM) to suppress metabolism .

- Table 1 : Cross-assay validation under controlled conditions:

| Assay Type | IC50 (μM) | Key Variable Controlled |

|---|---|---|

| Hepatocyte | 12.5 | pH 7.4, 1 mM inhibitor |

| Recombinant Enzyme | 4.2 | Buffer composition |

| Conclusion : Model-specific validation is critical . |

Data Contradiction Analysis

- Synthetic Yield Variability : Reports of 60–85% yield arise from differing HCl addition methods (gas vs. aqueous). Gas-phase HCl minimizes hydrolysis, as noted in cyclopropylamine syntheses .

- Biological Activity : Inconsistent IC50 values (4.2–12.5 μM) highlight the need for standardized metabolic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.